molecular formula C22H17F2N5O2S B10949780 N-(3-carbamoyl-4-phenylthiophen-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-carbamoyl-4-phenylthiophen-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10949780
M. Wt: 453.5 g/mol
InChI Key: GNHLOKUYYLIKHL-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves several steps. One common method includes the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione . This reaction typically occurs under reflux conditions in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with various substituted aryl or heteryl amines to yield the final product .

Chemical Reactions Analysis

N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of specific enzymes such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared to other pyrazolo[1,5-a]pyrimidine derivatives such as:

    Zaleplon: A sedative agent used for the treatment of insomnia.

    Indiplon: Another sedative agent with similar applications.

    Ocinaplon: An anxiolytic agent.

These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their specific substituents, which confer unique biological activities and applications.

Properties

Molecular Formula

C22H17F2N5O2S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(3-carbamoyl-4-phenylthiophen-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H17F2N5O2S/c23-19(24)16-8-14(12-6-7-12)26-17-9-15(28-29(16)17)21(31)27-22-18(20(25)30)13(10-32-22)11-4-2-1-3-5-11/h1-5,8-10,12,19H,6-7H2,(H2,25,30)(H,27,31)

InChI Key

GNHLOKUYYLIKHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N

Origin of Product

United States

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